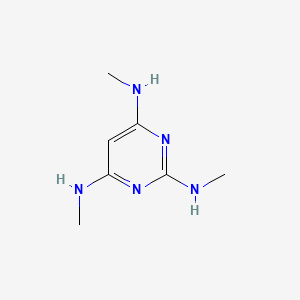
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine is a chemical compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 2, 4, and 6 of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of N2,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine typically involves the sequential substitution of the chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . This method allows for the introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of N2,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine can be compared with other similar compounds, such as:
2,4,6-Triaminopyrimidine: This compound has similar structural features but lacks the methyl groups at the nitrogen atoms.
N~2~,N~4~,N~6~-Tridodecyl-1,3,5-triazine-2,4,6-triamine: This compound has longer alkyl chains attached to the nitrogen atoms, leading to different chemical and physical properties
Propriétés
Numéro CAS |
56797-20-7 |
|---|---|
Formule moléculaire |
C7H13N5 |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-N,4-N,6-N-trimethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C7H13N5/c1-8-5-4-6(9-2)12-7(10-3)11-5/h4H,1-3H3,(H3,8,9,10,11,12) |
Clé InChI |
JVAZXQJDDIGBHW-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=NC(=N1)NC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


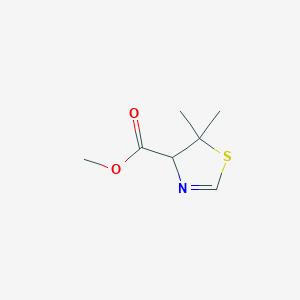
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
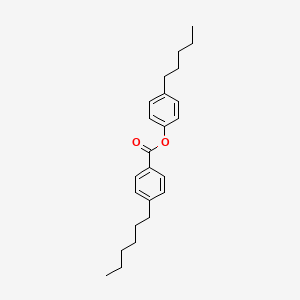
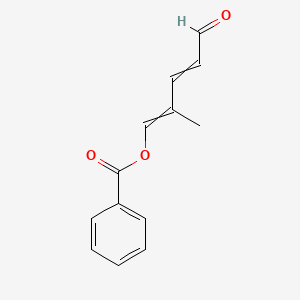

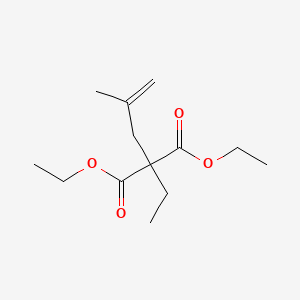

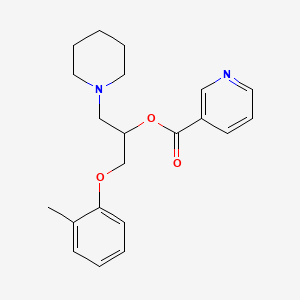

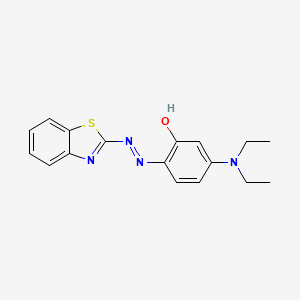
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)


